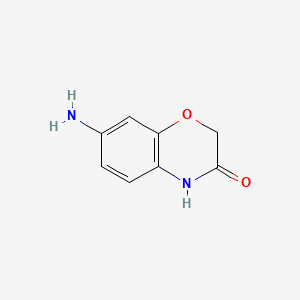

7-amino-2H-1,4-benzoxazin-3(4H)-one

CAS No.: 26215-14-5

Cat. No.: VC1993051

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26215-14-5 |

|---|---|

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | 7-amino-4H-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) |

| Standard InChI Key | RUZXDTHZHJTTRO-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC2=C(O1)C=C(C=C2)N |

| Canonical SMILES | C1C(=O)NC2=C(O1)C=C(C=C2)N |

Introduction

Chemical Properties and Structure

7-Amino-2H-1,4-benzoxazin-3(4H)-one is characterized by its distinct molecular structure consisting of a benzene ring fused with an oxazine ring and featuring an amino group at the 7-position. This arrangement confers unique chemical reactivity and biological activities to the compound.

Physical and Chemical Properties

The compound possesses the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 26215-14-5 |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.17 g/mol |

| Melting Point | 220-222 °C |

| Physical Appearance | Yellow to tan solid |

| Solubility | Very soluble in polar solvents |

| Storage Temperature | Ambient |

The chemical structure includes multiple functional groups that can participate in various reactions, including the amino group, carbonyl functionality, and heterocyclic nitrogen .

Structural Properties and Analysis

The molecule contains both hydrogen bond donors and acceptors, which influence its interaction with biological targets:

| Structural Feature | Value |

|---|---|

| H-bond Donors | 2.0 |

| H-bond Acceptors | 2.0 |

| Rotatable Bonds | 0 |

| Aromatic Heavy Atoms | 6 |

| Fraction Csp³ | 0.12 |

| Molar Refractivity | 47.67 |

| Topological Polar Surface Area (TPSA) | 64.35 Ų |

These properties make 7-amino-2H-1,4-benzoxazin-3(4H)-one suitable for various medicinal chemistry applications, as they contribute to its bioavailability and pharmacokinetic profile .

Lipophilicity and Solubility Parameters

The compound's behavior in different environments can be predicted through its lipophilicity metrics:

| Parameter | Value | Method |

|---|---|---|

| Log P o/w | 1.12 | iLOGP |

| Log P o/w | 0.19 | XLOGP3 |

| Log P o/w | 0.04 | WLOGP |

| Log P o/w | -0.06 | MLOGP |

| Log P o/w | 0.79 | SILICOS-IT |

| Consensus Log P o/w | 0.41 | Average of methods |

Solubility characteristics further define its pharmaceutical potential:

| Solubility Parameter | Value | Classification |

|---|---|---|

| Log S (ESOL) | -1.35 | Very soluble (7.38 mg/ml) |

| Log S (Ali) | -1.1 | Very soluble (13.0 mg/ml) |

| Log S (SILICOS-IT) | -2.26 | Soluble (0.9 mg/ml) |

These properties indicate that 7-amino-2H-1,4-benzoxazin-3(4H)-one has good solubility in aqueous environments while maintaining some lipophilic character, which is beneficial for cell membrane permeation .

Synthesis Methods

Multiple synthetic routes have been developed to prepare 7-amino-2H-1,4-benzoxazin-3(4H)-one, with reductive methods being particularly prevalent in the literature.

Reduction of Nitro Precursors

The most common synthesis approach involves the reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one:

A typical procedure involves:

-

Dissolution of 7-nitro-2H-1,4-benzoxazin-3(4H)-one in an appropriate solvent

-

Addition of palladium catalyst (typically 10% Pd/C)

-

Exposure to hydrogen atmosphere under controlled conditions

-

Filtration to remove the catalyst

Starting Materials

Applications in Research and Industry

7-Amino-2H-1,4-benzoxazin-3(4H)-one serves as a versatile building block in multiple fields due to its reactive functional groups and beneficial biological properties.

Pharmaceutical Development

In medicinal chemistry, this compound functions as a key intermediate in the synthesis of various pharmaceuticals with significant therapeutic potential:

-

Neurological agents: The compound serves as a scaffold for developing drugs targeting neurological disorders through modulation of neurotransmitter activity

-

Anticonvulsants: Derivatives have shown promising activity in models of epilepsy and seizure disorders

-

Drug candidates: The benzoxazine core provides a platform for designing novel therapeutic compounds with tailored pharmacological profiles

Agricultural Applications

The agricultural sector utilizes 7-amino-2H-1,4-benzoxazin-3(4H)-one in the development of:

-

Herbicides: Formulations containing derivatives of this compound provide effective weed control

-

Pesticides: The compound serves as a precursor for synthesizing pest management solutions with reduced environmental impact

-

Crop protection agents: Derivatives show selective activity against agricultural pests while minimizing harm to beneficial organisms

Biochemical Research

Researchers employ 7-amino-2H-1,4-benzoxazin-3(4H)-one in fundamental biochemical investigations:

-

Enzyme inhibition studies: The compound interacts with various enzymatic targets

-

Protein interaction research: Used to probe binding sites and investigate molecular recognition events

-

Molecular biology tools: Functions as a research tool for understanding biological processes at the molecular level

Analytical Chemistry

In analytical applications, the compound serves as:

-

Standard reference material: Used for calibration and method validation in analytical procedures

-

Detection agent: Enables quantification of related compounds in complex matrices

-

Quality control standard: Ensures accuracy in pharmaceutical and agricultural product testing

Pharmacological Activities

Research has revealed several important biological activities associated with 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives.

Anticonvulsant Activity

One of the most well-documented pharmacological properties of derivatives based on 7-amino-2H-1,4-benzoxazin-3(4H)-one is their anticonvulsant activity:

-

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones has been synthesized and evaluated using the maximal electroshock test (MES test)

-

Among these compounds, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (compound 4b) demonstrated the most potent activity

-

This derivative showed an ED₅₀ value of 31.7 mg/kg and a protective index (PI=TD₅₀/ED₅₀) value of 7.2

-

Mechanistic studies included subcutaneous pentylenetetrazole test (sc-PTZ), isoniazid test, and strychnine test to elucidate the mode of action

These findings suggest potential applications in treating epilepsy and related neurological disorders.

Structure-Activity Relationships

Structural modifications of 7-amino-2H-1,4-benzoxazin-3(4H)-one significantly influence its biological activity profile:

-

The amino group at the 7-position serves as a key point for further functionalization

-

Introduction of benzylamino groups at this position enhances anticonvulsant properties

-

Substitution patterns on the benzyl moiety affect potency and selectivity

-

The intact benzoxazinone core structure is essential for maintaining biological activity

ADME Properties

The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Value | Prediction |

|---|---|---|

| GI Absorption | High | Favorable oral bioavailability |

| Blood-Brain Barrier Permeation | No | Limited CNS exposure |

| P-glycoprotein Substrate | No | Reduced efflux from cells |

| CYP Inhibition Profile | No inhibition of major CYP enzymes | Low potential for drug interactions |

| Log Kp (skin permeation) | -7.17 cm/s | Limited transdermal delivery |

These properties suggest that 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives have drug-like characteristics with manageable pharmacokinetic profiles .

Drug Likeness and Medicinal Chemistry Parameters

The potential of 7-amino-2H-1,4-benzoxazin-3(4H)-one in drug development can be assessed through various medicinal chemistry metrics.

Rule-of-Five Compliance

Analysis of the compound's properties reveals its compliance with Lipinski's Rule of Five and related drug-likeness criteria:

| Rule Set | Violations | Interpretation |

|---|---|---|

| Lipinski | 0 | Favorable drug-likeness |

| Ghose | None | Compliant with physicochemical requirements |

| Veber | 0 | Good oral bioavailability predicted |

| Egan | 0 | Favorable absorption properties |

| Muegge | 1 | Generally favorable pharmacokinetics |

| Bioavailability Score | 0.55 | Moderate to good bioavailability predicted |

These results indicate that 7-amino-2H-1,4-benzoxazin-3(4H)-one possesses favorable drug-like properties, making it a suitable candidate for further pharmaceutical development .

Medicinal Chemistry Alerts

Potential issues in drug development are flagged by specialized alert systems:

| Alert System | Result | Significance |

|---|---|---|

| PAINS | 0 alerts | No pan-assay interference concerns |

| Brenk | 1 alert: heavy_metal | Potential metal-binding properties |

| Leadlikeness | No; 1 violation: MW<1.0 | Small molecular size (fragment-like) |

| Synthetic accessibility | 1.98 | Highly accessible synthetic target |

The compound presents minimal structural alerts that would impede its development as a drug candidate, with excellent synthetic accessibility that facilitates diverse modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume